2-(Bromomethyl)-5-methylpyridine
Overview
Description
2-(Bromomethyl)-5-methylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where the bromomethyl group is attached to the second carbon and a methyl group is attached to the fifth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methylpyridine typically involves the bromination of 5-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 2-(bromomethyl)-5-pyridinecarboxylic acid.
Reduction: Formation of 2-methyl-5-methylpyridine.
Scientific Research Applications
2-(Bromomethyl)-5-methylpyridine is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals and biologically active compounds.
Material Science: In the preparation of functionalized materials and polymers.
Catalysis: As a ligand or precursor in the development of catalytic systems for chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-methylpyridine in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-methylpyridine
- 2-(Iodomethyl)-5-methylpyridine
- 2-(Hydroxymethyl)-5-methylpyridine
Uniqueness
2-(Bromomethyl)-5-methylpyridine is unique due to the presence of the bromomethyl group, which is more reactive compared to the chloromethyl or iodomethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for a wider range of chemical transformations .
Properties
IUPAC Name |
2-(bromomethyl)-5-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFPRIIDPLRSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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